Superior Target Gene Selectivity: 24,25-Epoxycholesterol vs. Synthetic LXR Agonist TO-901317
A direct head-to-head comparison in human THP-1 macrophages demonstrates that 24,25-EC selectively upregulates cholesterol efflux genes (ABCA1, ABCG1, APOE) without inducing genes linked to lipogenesis (FAS, LPL). In contrast, the synthetic LXR agonist TO-901317 non-selectively activates both cholesterol efflux and fatty acid synthesis pathways at similar doses [1].
| Evidence Dimension | Selective Gene Activation Profile |
|---|---|
| Target Compound Data | Increased ABCA1, ABCG1, APOE mRNA; No significant change in FAS, LPL mRNA. |
| Comparator Or Baseline | TO-901317 (Synthetic LXR Agonist) at ≥10 nM: Significantly increased mRNA for all genes (ABCA1, ABCG1, APOE, FAS, LPL). |
| Quantified Difference | Qualitative: 24,25-EC exhibits selective gene activation; TO-901317 exhibits non-selective pan-activation. Functional consequence: 24,25-EC does not cause triglyceride accumulation, while TO-901317 does. |
| Conditions | THP-1 human macrophages treated with OSC inhibitor RO0714565 (15 nM) to induce 24,25-EC synthesis, compared to cells treated with TO-901317. |
Why This Matters
This selectivity is a critical differentiator; it shows 24,25-EC can promote beneficial cholesterol removal from macrophages (anti-atherogenic) without the adverse metabolic side effects (hypertriglyceridemia/hepatic steatosis) caused by synthetic LXR agonists.
- [1] Beyea, M. M., Heslop, C. L., Sawyez, C. G., Edwards, J. Y., Markle, J. G., Hegele, R. A., & Huff, M. W. (2007). Selective up-regulation of LXR-regulated genes ABCA1, ABCG1, and APOE in macrophages through increased endogenous synthesis of 24(S),25-epoxycholesterol. Journal of Biological Chemistry, 282(8), 5207-5216. View Source
